REACTION_CXSMILES
|
CS(C)=O.[CH:5]1([CH:11]([OH:20])[CH:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH3:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.CCN(CC)CC>C(Cl)Cl>[C:14]1([CH:12]([C:11]([CH:5]2[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)=[O:20])[CH3:13])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
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Name
|
|
Quantity
|
118 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
126.42 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(C(C)C1=CC=CC=C1)O
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Name
|
|
Quantity
|
1737 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
147.93 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
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Name
|
|
Quantity
|
282 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 11 min
|
Duration
|
11 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
An aliquot quenched with Et3N showed complete reaction within 3 h at RT
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in a wet ice acetone bath
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by dropwise addition of 500 mL of 3 N HCl (aq) (pH=0)
|
Type
|
STIRRING
|
Details
|
After shaking in separatory funnel
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was removed
|
Type
|
WASH
|
Details
|
The organic phase was washed with 500 mL of 3 N HCl (aq) (pH=0)
|
Type
|
WASH
|
Details
|
washed twice with 1 L of 10% K2CO3 (aq) (pH=12;12)
|
Type
|
WASH
|
Details
|
washed three times with 500 mL of NaOCl (aq) solution
|
Type
|
WASH
|
Details
|
washed with 1L of water
|
Type
|
WASH
|
Details
|
washed with 1 L of 25% NaCl (aq)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4, gravity
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum with dry ice trap
|
Type
|
CUSTOM
|
Details
|
to collect Me2S
|
Reaction Time |
29 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)C(=O)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107.01 g | |
YIELD: PERCENTYIELD | 85.437% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |